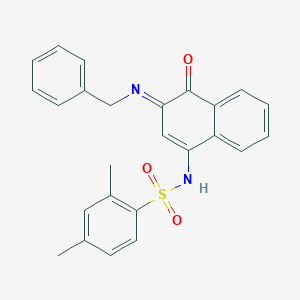
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(benzylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BON is a synthetic compound that belongs to the class of sulfonamides and naphthalenes.
Wissenschaftliche Forschungsanwendungen
BON has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, BON has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
In materials science, BON has been utilized as a building block for the synthesis of various metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
In nanotechnology, BON has been used as a precursor for the synthesis of various nanoparticles, including gold and silver nanoparticles. These nanoparticles have potential applications in drug delivery and imaging.
Wirkmechanismus
The mechanism of action of BON is not fully understood. However, it has been proposed that BON exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. BON has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BON has been shown to possess potent anticancer activity in vitro and in vivo. BON has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. BON has been shown to induce apoptosis, a form of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BON is its potent anticancer activity against various cancer cell lines. BON has also been shown to possess potential applications in materials science and nanotechnology. However, the limitations of BON include its low solubility in water and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for BON research. One potential direction is to investigate the use of BON as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to investigate the use of BON as a building block for the synthesis of novel MOFs and COFs with potential applications in gas storage, separation, and catalysis. Additionally, further research is needed to fully understand the mechanism of action of BON and to investigate its potential toxicity to normal cells.
Synthesemethoden
The synthesis of BON involves the condensation of 3-(benzylamino)-4-hydroxy-1-naphthaldehyde with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. The yield of the synthesis is approximately 60%.
Eigenschaften
Molekularformel |
C25H22N2O3S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
N-(3-benzylimino-4-oxonaphthalen-1-yl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O3S/c1-17-12-13-24(18(2)14-17)31(29,30)27-22-15-23(26-16-19-8-4-3-5-9-19)25(28)21-11-7-6-10-20(21)22/h3-15,27H,16H2,1-2H3 |
InChI-Schlüssel |
ODKQIYINBWFJFL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=NCC3=CC=CC=C3)C(=O)C4=CC=CC=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-(2-phenylethyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284846.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![benzyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284853.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![3-(3,4-dichlorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284864.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![3-(2-fluorobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284866.png)
